Viloxazine is classified as a selective norepinephrine reuptake inhibitor. It is derived from the chemical structure of morpholine and phenol, specifically designed to modulate neurotransmitter activity in the brain, enhancing norepinephrine levels while having minimal effects on serotonin pathways. This unique action profile distinguishes it from traditional stimulant medications used for ADHD.
The synthesis of Viloxazine involves several chemical reactions, including the use of epichlorohydrin and 2-ethoxyphenol as starting materials. The process typically follows these steps:
Technical parameters such as temperature control (maintaining between 25-63°C), reaction time, and the use of solvents like toluene are crucial for optimizing yield and purity .
Viloxazine has a complex molecular structure characterized by a morpholine ring and a phenoxy group. Its molecular formula is , with a molecular weight of approximately 288.39 g/mol. The compound exhibits different polymorphic forms, which can influence its solubility and stability profiles .
The structural representation can be summarized as follows:
Viloxazine undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:
These reactions are critical for ensuring the compound's efficacy and stability in pharmaceutical formulations.
Viloxazine functions primarily by inhibiting the reuptake of norepinephrine in the brain, thus increasing its availability at synaptic clefts. Unlike traditional stimulants, it does not significantly affect dopamine levels, making it a suitable option for patients who may be sensitive to stimulant medications.
The mechanism can be detailed as follows:
Viloxazine hydrochloride exhibits several notable physical and chemical properties:
Key parameters such as melting point, pH stability range, and hygroscopicity are also essential for formulation development.
Viloxazine has been primarily utilized in clinical settings for:
In addition to its therapeutic applications, ongoing research aims to explore its efficacy in treating anxiety disorders and depression, highlighting its versatility as a psychotropic agent .
Viloxazine (C₁₃H₁₉NO₃) was first synthesized in the early 1970s by Imperial Chemical Industries (ICI) during efforts to develop beta-blocker derivatives with improved blood-brain barrier penetration. Initial structural modifications replaced the ethanolamine side chain of beta-blockers with a morpholine ring, yielding viloxazine’s core scaffold [3] [10]. The compound was patented in 1972 and received UK approval in 1974 as an immediate-release antidepressant under the brand name Vivalan, subsequently marketed across Europe for nearly three decades [3] [9]. Its clinical profile diverged from tricyclic antidepressants due to negligible anticholinergic effects and lower cardiotoxicity, making it suitable for elderly patients [2].
Commercial production ceased in 2002 for non-safety reasons, but viloxazine’s selective norepinephrine reuptake inhibition (NRI) profile prompted re-evaluation for attention-deficit/hyperactivity disorder (ADHD). Extensive structure-activity relationship (SAR) studies confirmed its moderate NRI activity (NET Ki = 155–630 nM) and negligible dopamine transporter affinity (>100,000 nM), suggesting low abuse potential [3] [8]. Supernus Pharmaceuticals developed an extended-release (ER) capsule formulation (SPN-812) to optimize pharmacokinetics. In April 2021, the FDA approved viloxazine ER (Qelbree) as a non-stimulant ADHD treatment for pediatric patients—the first such approval in a decade [3] [4]. This repurposing leveraged viloxazine’s historical safety database while addressing modern therapeutic needs.
Table 1: Key Milestones in Viloxazine Development
Year | Event | Significance |
---|---|---|
1972 | Patent filed (ICI) | First chemical synthesis and antidepressant potential [1] |
1974 | UK approval (Vivalan) | Launched as immediate-release antidepressant [9] |
2002 | Market discontinuation | Commercial decision unrelated to safety [3] |
2021 | FDA approval (Qelbree) | First non-stimulant ADHD treatment in a decade [4] |
Viloxazine ((±)-2-[(2-ethoxyphenoxy)methyl]morpholine) features a morpholine ring linked via a methylene bridge to a 2-ethoxyphenoxy moiety. X-ray crystallography reveals that the morpholine adopts a chair conformation, while the phenoxy group rotates freely, influencing receptor binding [1]. The molecule contains a chiral center at C2 of the morpholine ring, yielding (R)- and (S)-enantiomers. Stereochemical analysis shows the (S)-enantiomer exhibits 5–10-fold greater potency in norepinephrine reuptake inhibition than the (R)-form, attributed to optimal spatial orientation for transporter binding [3] [8]. Despite this, clinical formulations use the racemate due to synthetic complexity and cost-effectiveness.
Polymorphism significantly impacts viloxazine’s pharmaceutical properties. Patent US20110251198A1 describes two crystalline hydrochloride salt forms:
Table 2: Viloxazine Polymorph Characteristics
Form | XRD Peaks (2θ) | Thermal Properties | Stability |
---|---|---|---|
HCl Form I | 10.8°, 18.2°, 23.5° | Melting endotherm: 152°C | Moderate hygroscopicity |
HCl Form II | 11.4°, 20.1°, 24.7° | Melting endotherm: 156°C | High humidity stability [5] |
The industrial synthesis of viloxazine involves a three-step sequence starting from epichlorohydrin and 2-ethoxyphenol. Key innovations focus on minimizing genotoxic impurities like epichlorohydrin residues:
Step 1: Etherification2-Ethoxyphenol reacts with epichlorohydrin under biphasic conditions (toluene/NaOH) with benzyltriethylammonium chloride as a phase-transfer catalyst (PTC), yielding 2-(2-ethoxyphenoxymethyl)oxirane. Critical parameters include:
Step 2: Morpholine Ring ClosureThe epoxide intermediate undergoes aminolysis with 2-aminoethanol in toluene at 80–85°C. This exothermic reaction requires controlled addition to prevent polymerization. Post-reaction, the mixture is washed with water to remove diethanolamine impurities [5].
Step 3: Salt Formation and PurificationCrude viloxazine freebase is treated with HCl in methyl tert-butyl ether (MTBE), inducing crystallization. To reduce genotoxic sulfonate esters, solvents like toluene are replaced with MTBE during HCl salt formation. Recrystallization from ethanol/water mixtures (4:1 v/v) yields >99.9% pure viloxazine HCl [1].
Formulation evolution from immediate-release (IR) to extended-release (ER) capsules addressed viloxazine’s short half-life (2–5 hours for IR). The ER formulation uses a multiparticulate system:
Table 3: Solvent Roles in Viloxazine Synthesis
Step | Solvent System | Purpose | Innovation |
---|---|---|---|
Etherification | Toluene/water (biphasic) | Facilitates PTC-catalyzed reaction | Reduces epichlorohydrin hydrolysis |
Ring closure | Toluene | High-boiling solvent for reflux | Prevents diethanolamine formation |
Salt formation | MTBE/ethanol | Crystallization medium | Eliminates genotoxic impurities [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7